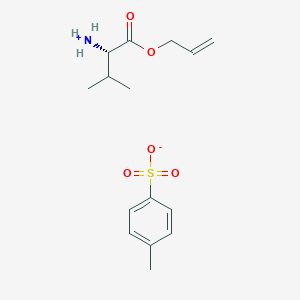

h-Val-allyl ester p-tosylate

説明

Nomenclature and Structural Representation of h-Val-Allyl Ester p-Tosylate

A clear understanding of the compound's naming conventions and structure is fundamental to its application in research.

IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 4-methylbenzenesulfonic acid;prop-2-en-1-yl (2S)-2-amino-3-methylbutanoate . vulcanchem.com This name precisely describes its two-component salt structure: the cation is the allyl ester of L-valine, and the anion is p-toluenesulfonate.

Alternative Synonyms and Common Abbreviations

In scientific literature and chemical catalogs, this compound is known by several other names and abbreviations. These include:

H-Val-OAl.TosOH chemsrc.com

L-Valine allyl ester p-toluenesulfonate salt chemsrc.comscbt.com

L-Valine allyl ester 4-toluenesulfonate salt chemdad.comchemimpex.com

Allyl L-valinate 4-methylbenzenesulfonate (B104242) bldpharm.com

These synonyms are often used interchangeably to refer to the same chemical entity.

Interactive Data Table: Compound Identification

| Property | Value |

|---|---|

| CAS Number | 88224-02-6 alfa-chemistry.com |

| Molecular Formula | C15H23NO5S chemsrc.comalfa-chemistry.com |

| Molecular Weight | 329.41 g/mol alfa-chemistry.comsigmaaldrich.com |

| InChI Key | HSIRKDASFUCGOZ-FJXQXJEOSA-N sigmaaldrich.com |

Chiral Center and Stereoisomeric Considerations

The "h-Val" portion of the name indicates that the compound is derived from the natural L-isomer of the amino acid valine. The alpha-carbon of the valine residue is a chiral center, meaning it is attached to four different groups. vulcanchem.com In this compound, this stereocenter has an (S)-configuration. vulcanchem.com Maintaining this specific stereochemistry is often critical in the synthesis of biologically active peptides, as the three-dimensional arrangement of atoms can dramatically affect a molecule's function. The use of the L-isomer ensures that the resulting peptides have the correct orientation for biological recognition and activity.

Historical Context and Significance of Allyl Esters in Organic Synthesis

The use of protecting groups is a cornerstone of modern organic synthesis, allowing chemists to selectively mask reactive functional groups while modifying other parts of a molecule.

Evolution of Carboxylic Acid Protection Strategies

The protection of carboxylic acids as esters is a long-established strategy in organic synthesis. tandfonline.com Over the years, a variety of ester-based protecting groups have been developed, each with its own specific conditions for introduction and removal. slideshare.net Early methods often relied on simple alkyl esters, such as methyl or ethyl esters, which require harsh conditions like strong acid or base for cleavage. The evolution of this field has been driven by the need for milder and more selective deprotection methods to accommodate the synthesis of increasingly complex and sensitive molecules. acs.org This has led to the development of groups like tert-butyl esters, which are removed with acid, and benzyl (B1604629) esters, which can be cleaved by hydrogenolysis.

Advantages of Allyl Esters as Selectively Removable Protecting Groups

Allyl esters emerged as a valuable addition to the synthetic chemist's toolbox due to their unique deprotection mechanism. tandfonline.comorganic-chemistry.org They are stable under a wide range of conditions, including those used for the removal of other common protecting groups like Fmoc and Boc, which are frequently employed in peptide synthesis. peptide.comgoogle.com This orthogonality is a key advantage, allowing for the selective deprotection of the C-terminal carboxylic acid while other protected functionalities on the peptide chain remain intact. peptide.comgoogle.com

The removal of the allyl group is typically achieved under very mild conditions using a palladium(0) catalyst and a nucleophilic scavenger. organic-chemistry.orgacsgcipr.org This process involves the formation of a π-allyl palladium complex, which is then intercepted by the scavenger, regenerating the carboxylic acid. acsgcipr.org This mild cleavage protocol is compatible with a wide array of sensitive functional groups present in complex molecules like peptides and natural products. organic-chemistry.orgacsgcipr.org The development of various palladium-catalyzed deallylation methods has further enhanced the utility of allyl esters in organic synthesis. tandfonline.comtandfonline.com

Interactive Data Table: Physicochemical Properties

| Property | Value |

|---|---|

| Physical Form | White powder or crystals chemdad.comsigmaaldrich.com |

| Melting Point | 117-120 °C chemsrc.comsigmaaldrich.com |

| Optical Activity | [α]20/D +5.5±1°, c = 1% in methanol (B129727) chemdad.comsigmaaldrich.com |

| Storage Temperature | 2-8°C chemsrc.comchemdad.com |

Research Landscape and Untapped Potential of this compound

The research landscape of this compound is predominantly centered on its application as a foundational element in the synthesis of peptides and other complex natural products. Its utility in incorporating the sterically hindered valine residue into peptide chains is a well-documented and primary application. Beyond this, its role in asymmetric synthesis and as a precursor for various pharmaceutical agents is an expanding area of investigation.

Established Research Applications:

Peptide Synthesis: The principal application of this compound is in both solution-phase and solid-phase peptide synthesis. biosynth.com The allyl protecting group is stable to the conditions used for the removal of common N-terminal protecting groups like Fmoc and Boc, allowing for sequential peptide bond formation. google.com Its utility has been demonstrated in the synthesis of various bioactive peptides, where precise control over the amino acid sequence is paramount for biological activity. The synthesis of cyclic peptides and amide derivatives has also been explored using analogous amino acid allyl ester p-tosylates. biosynth.com

Natural Product Synthesis: The compound has served as a key intermediate in the total synthesis of complex natural products. A notable example is its use in the synthesis of Villagorgin A, a marine metabolite with interesting biological properties. The synthesis leveraged the specific reactivity of the allyl group in multi-step sequences involving reduction and oxidation reactions.

Asymmetric Synthesis: The inherent chirality of the L-valine core makes this compound a valuable starting material for asymmetric synthesis. It can be transformed into various chiral intermediates, enabling the production of enantiomerically pure compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 88224-02-6 | |

| Molecular Formula | C15H23NO5S | |

| Molecular Weight | 329.41 g/mol | |

| Appearance | White powder | |

| Melting Point | 117-120 °C |

Untapped Potential:

While the current research landscape is well-defined, the unique structural features of this compound suggest a significant wellspring of untapped potential in several emerging areas of chemical research.

Novel Catalytic Transformations: The allyl group is not merely a passive protecting group; it is a reactive handle that can participate in a wide array of transition-metal-catalyzed reactions. Beyond the standard palladium-catalyzed deallylation, there is potential to explore its use in reactions such as allylic alkylation, amination, and other C-C and C-N bond-forming reactions to create more complex and diverse molecular architectures. acs.org The p-tosylate counter-ion could also be explored for its latent catalytic activity in certain transformations. organic-chemistry.org

Medicinal Chemistry and Drug Discovery: The development of valine derivatives as therapeutic agents is a burgeoning field. mdpi.comnih.govjocpr.com this compound could serve as a versatile precursor for the synthesis of novel valine-containing prodrugs, peptidomimetics, and other small molecules with potential biological activity. hilarispublisher.com The modification of the allyl or tosyl moiety could be a strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of new drug candidates. For instance, L-valine derivatives have been explored to enhance the solubility and cellular uptake of anticancer agents. nih.gov

Development of Advanced Materials: Non-natural amino acid derivatives are being investigated for the creation of novel polymers and materials with tailored properties. The bifunctionality of this compound (the amino group and the allyl double bond) could be exploited in polymerization reactions to create novel biodegradable polymers or functionalized materials for applications in drug delivery and tissue engineering.

Complex Molecule Synthesis: The ability to selectively unmask the carboxylic acid or utilize the allyl group in further transformations makes this compound an attractive building block for the convergent synthesis of highly complex molecules beyond traditional peptides. libretexts.orgcaltech.edu Its application in the synthesis of intricate macrocycles or other topologically complex structures remains a largely unexplored frontier.

Table 2: Selected Research Findings Involving Allyl Ester and Tosylate Amino Acid Derivatives

| Research Area | Key Finding | Relevant Compound Type | Source |

|---|---|---|---|

| Peptide Synthesis | Allyl esters serve as effective orthogonal protecting groups in the synthesis of O-glycopeptides. | Allyl amino acid esters | acs.org |

| Solid-Phase Synthesis | Allyl side-chain protection is advantageous due to minimal steric hindrance and mild deprotection conditions. | Allyl-protected amino acids | google.com |

| Catalysis | Chiral aldehyde catalysis can be used for asymmetric reactions of N-unprotected amino acid esters. | Amino acid esters | frontiersin.org |

| Medicinal Chemistry | L-valine derivatives can significantly improve the water solubility and anticancer activity of drug candidates. | Valine derivatives | nih.gov |

| Asymmetric Synthesis | Catalytic, enantioselective alkylation of α-imino esters provides access to nonnatural α-amino acids. | α-Imino esters | acs.org |

Structure

2D Structure

特性

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSIRKDASFUCGOZ-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746607 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88224-02-6 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways Involving H Val Allyl Ester P Tosylate

Advanced Synthetic Routes for h-Val-Allyl Ester p-Tosylate

The primary route to this compound involves the direct reaction of L-valine with allyl alcohol, catalyzed by p-toluenesulfonic acid. This acid serves a dual purpose: it catalyzes the ester formation and subsequently forms a stable salt with the amino group of the resulting valine allyl ester.

The formation of the allyl ester from the parent amino acid, L-valine, is typically achieved through a Fischer esterification reaction. This classic method involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst.

Typical Reaction Conditions for Amino Acid Ester p-Tosylate Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | L-Valine, Allyl Alcohol | Amino acid and alcohol for ester formation. |

| Catalyst/Salt Former | p-Toluenesulfonic acid (anhydride or hydrate) | Catalyzes esterification and forms the final product salt. google.com |

| Solvent | Toluene, Xylene, or Monochlorobenzene | Aromatic solvent for azeotropic removal of water. googleapis.com |

| Temperature | 100°C to 150°C (Reflux) | To facilitate azeotropic dehydration. google.com |

| Molar Ratio (Acid:Valine) | 1:1 to 1.5:1 | Ensures sufficient catalysis and salt formation. google.comgoogle.com |

| Work-up | Cooling and crystallization from the reaction mixture | A straightforward method for product isolation. google.com |

Organic sulfonic acids, particularly p-toluenesulfonic acid (p-TSA), are highly effective catalysts for Fischer esterification reactions. taylorandfrancis.comresearchgate.net Their catalytic activity stems from their ability to act as a strong Brønsted acid. The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen : The p-TSA catalyst first protonates the carbonyl oxygen of the L-valine's carboxylic acid group. p-toluenesulfonicacid-ptbba.com This protonation significantly increases the electrophilicity of the carbonyl carbon. p-toluenesulfonicacid-ptbba.comtaylorandfrancis.com

Nucleophilic Attack : The more electrophilic carbonyl carbon is now highly susceptible to nucleophilic attack by the oxygen atom of allyl alcohol. This results in the formation of a tetrahedral intermediate. p-toluenesulfonicacid-ptbba.com

Proton Transfer : A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate.

Elimination of Water : The protonated hydroxyl group is now a good leaving group (water). It is eliminated, reforming the carbonyl double bond and yielding the protonated ester. p-toluenesulfonicacid-ptbba.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final allyl ester product.

Each step in this mechanism is reversible, meaning the reaction exists in equilibrium. p-toluenesulfonicacid-ptbba.com The removal of water is therefore essential to drive the reaction to completion. In the synthesis of this compound, p-TSA serves the additional role of forming an ammonium (B1175870) salt with the free amino group of the valine ester, which aids in the purification and stabilization of the final product. google.com

A significant challenge in the synthesis of allyl esters is the propensity of allyl compounds to undergo polymerization, particularly at the elevated temperatures often required for esterification. mdpi.com Allyl monomers are known to polymerize via free-radical mechanisms. researchgate.net However, they often exhibit "degradative chain transfer," a process where a growing polymer radical abstracts a hydrogen atom from the methylene group of an allyl monomer. researchgate.net This creates a resonance-stabilized allylic radical that is less reactive and less likely to initiate a new polymer chain, often resulting in the formation of low-molecular-weight oligomers rather than high polymers. researchgate.net

To mitigate undesired polymerization and ensure a high yield of the monomeric h-Val-allyl ester, several strategies can be employed:

Temperature Control : Maintaining the reaction temperature at the minimum required for efficient azeotropic distillation can reduce the rate of radical initiation.

Inert Atmosphere : Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of oxygen, which can promote radical formation.

Addition of Inhibitors : Small quantities of free-radical inhibitors, such as hydroquinone or butylated hydroxytoluene (BHT), can be added to the reaction mixture to quench any radicals that may form.

Gradual Initiator Addition : In polymerization processes involving allyl monomers, gradual addition of a free-radical initiator has been shown to improve monomer conversion significantly, a principle that underscores the reactivity challenges of these compounds. google.com While not directly applicable to inhibiting polymerization, it highlights the unique reactivity of the allyl group.

While the "p-tosylate" in the name this compound refers to the salt formed from p-toluenesulfonic acid, the tosyl group is also critically important in organic synthesis as a means of converting alcohols into excellent leaving groups. This process is known as tosylation.

Alcohols are generally poor substrates for nucleophilic substitution (SN2) and elimination (E2) reactions because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group. masterorganicchemistry.comchemistrysteps.com To enhance their reactivity, the hydroxyl group can be converted into a sulfonate ester, such as a p-toluenesulfonate (tosylate). masterorganicchemistry.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, typically pyridine. chemistrysteps.comyoutube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of tosyl chloride, displacing the chloride ion. youtube.com The pyridine serves to neutralize the HCl byproduct. youtube.com A crucial feature of this reaction is that the C-O bond of the alcohol is not broken during the formation of the tosylate ester. As a result, the reaction proceeds with complete retention of stereochemistry at the carbon atom. chemistrysteps.comyoutube.com

The resulting tosylate group (–OTs) is an exceptional leaving group because its negative charge is highly stabilized by resonance across the three oxygen atoms and the aromatic ring. youtube.comyoutube.com This makes the tosylate anion (TsO⁻) a very weak base, and thus, it readily departs during nucleophilic substitution or elimination reactions. researchgate.net

Comparison of Hydroxyl vs. Tosylate Leaving Groups

| Feature | Hydroxyl Group (-OH) | Tosylate Group (-OTs) |

|---|---|---|

| Leaving Group Ability | Poor | Excellent masterorganicchemistry.com |

| Basicity of Leaving Group | Strong (HO⁻) | Very Weak (TsO⁻) researchgate.net |

| Resonance Stabilization | No | Yes, charge delocalized over sulfonate group. youtube.com |

| Stereochemistry upon Formation | N/A | Retention of configuration at the carbon center. chemistrysteps.com |

| Typical Use | Requires protonation by strong acid to leave as H₂O. | Direct displacement in SN2/E2 reactions. masterorganicchemistry.com |

Tosylation of Amino Acid Derivatives

Regioselective Tosylation in Polyols and Diols

The selective functionalization of hydroxyl groups is a cornerstone of complex molecule synthesis. In molecules with multiple hydroxyl groups, such as diols and polyols, regioselective tosylation allows for the targeted conversion of one alcohol into a tosylate, which is an excellent leaving group. This strategy is crucial for directing subsequent chemical transformations to a specific position within the molecule. jchemlett.com

The regioselectivity in tin-catalyzed reactions can be highly dependent on the structure of the substrate and the specific reagents used. researchgate.net For instance, in carbohydrate chemistry, the selective functionalization of a secondary equatorial hydroxyl group flanked by an axial one has been achieved. mdpi.com While the primary application discussed in the literature often involves carbohydrates, the underlying principles of activating a specific hydroxyl group in the presence of others are broadly applicable in organic synthesis. jchemlett.comresearchgate.net

| Factor | Description | Reference |

|---|---|---|

| Catalyst | Organotin compounds like dibutyltin oxide (Bu₂SnO) can form stannylene acetal intermediates, activating one hydroxyl group over another. | google.commdpi.com |

| Substrate Stereochemistry | The spatial arrangement of hydroxyl groups (e.g., equatorial vs. axial in cyclic systems) influences their relative reactivity and accessibility to the catalyst and reagent. | mdpi.com |

| Solvent | The reaction medium can affect the solubility of reagents and the stability of intermediates, thereby influencing selectivity. Solvent-free conditions have also been developed. | mdpi.com |

| Base | Bases such as triethylamine or pyridine are used to neutralize the HCl byproduct of the reaction with tosyl chloride. The choice and amount of base can be critical. | google.com |

Green Chemistry Approaches to Tosylation (e.g., Water-Solvent Methods)

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for tosylation. A significant advancement is the use of water as a solvent, which avoids the need for volatile and often toxic organic solvents. rsc.orgrsc.orgresearchgate.net

An efficient water-solvent method for the tosylation of primary alcohols has been developed using p-toluenesulfonyl chloride (TsCl) in the presence of potassium hydroxide (KOH) and a catalytic amount of a tertiary amine. rsc.orgrsc.orgscribd.com To prevent the hydrolysis of the tosyl chloride, the reaction is carefully controlled at a pH of around 10. rsc.orgrsc.orgresearchgate.net The choice of the amine catalyst is crucial; sterically unhindered and lipophilic tertiary amines like N,N-dimethylbenzylamine have proven effective for tosylation. rsc.orgrsc.orgresearchgate.net

The proposed mechanism for this aqueous method involves the formation of a reactive sulfonylammonium salt in the organic phase (or at the interface), which then reacts with the alcohol. rsc.org The resulting protonated amine is neutralized by KOH in the aqueous phase, regenerating the amine catalyst for the next cycle. rsc.org This Schotten-Baumann-type reaction represents a greener alternative for producing tosylates. rsc.orgrsc.org Catalyst-free methods for the tosylation of lipophilic alcohols in water have also been reported, further simplifying the process and reducing waste. researchgate.net

Salt Formation with p-Toluenesulfonic Acid for Stability and Crystallinity

The compound this compound is a salt. In this context, p-toluenesulfonic acid (p-TsOH) serves not as a reagent to form a sulfonate ester with a hydroxyl group, but as a strong acid to protonate a basic functional group. For h-Val-allyl ester, the basic site is the primary α-amino group of the valine residue.

The formation of an acid addition salt, such as a p-tosylate salt, is a common and highly effective strategy in pharmaceutical and synthetic chemistry to improve the stability and handling properties of a compound. google.com Free amines can be susceptible to oxidation and other degradation pathways. By converting the amine to its corresponding ammonium salt, its stability is generally increased.

Furthermore, salt formation often induces crystallization, transforming oils or amorphous solids into well-defined crystalline materials. Crystalline solids are typically easier to purify through recrystallization, have sharper melting points, and exhibit better long-term stability compared to their amorphous counterparts. The preferential crystallization of amino acid derivatives, such as the p-toluenesulfonate of valine benzyl (B1604629) ester, has been explored as a method for enantiomeric resolution. science.gov

Mechanistic Investigations of Reactions Involving the Allyl Ester Moiety

Isomerization Reactions of Allyl Ethers and Esters

Allyl esters, such as the one present in this compound, can undergo isomerization reactions. These reactions typically involve the migration of the double bond within the allyl group. The isomerization of allyl ethers and esters can be catalyzed by various transition metal complexes or proceed under acidic or basic conditions. For instance, the isomerization of allylic alcohols to ketones can be facilitated by reagents like the Grubbs reagent nih.gov. In the context of allyl esters, this isomerization can be a crucial step in deprotection strategies. The allyl group is valued as a protecting group for alcohols and carboxylic acids due to its stability under a range of conditions. However, it can be cleaved under mild conditions following isomerization to the more labile enol ether or ester. This isomerization is often achieved using a base such as potassium t-butoxide or transition metal catalysts organic-chemistry.org.

Nucleophilic Acyl Substitution Mechanisms at the Ester Carbonyl

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the allyloxy group. The mechanism of nucleophilic acyl substitution can proceed under both acidic and basic conditions byjus.com.

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (in this case, the allyloxy anion) to form the new carbonyl compound byjus.com. This process is often referred to as saponification when hydroxide is the nucleophile, leading to the formation of a carboxylate salt youtube.commasterorganicchemistry.com.

Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards attack by a weaker nucleophile. A tetrahedral intermediate is formed, followed by proton transfer and elimination of the leaving group (allyl alcohol) byjus.com.

The reactivity of the ester in this compound towards nucleophilic acyl substitution allows for the modification of the carboxylic acid terminus of the valine residue. For example, it can react with amines (aminolysis) to form amides, a fundamental reaction in peptide synthesis youtube.com.

| Reaction Type | Conditions | General Outcome |

| Basic Hydrolysis (Saponification) | Aqueous base (e.g., NaOH) | Formation of the valine carboxylate |

| Acidic Hydrolysis | Aqueous acid (e.g., HCl) | Formation of valine carboxylic acid |

| Transesterification | Alcohol with acid or base catalyst | Exchange of the allyl group for another alkyl group |

| Aminolysis | Amine | Formation of a valine amide |

Mechanistic Investigations of Reactions Involving the Tosylate Counterion

The p-toluenesulfonate (tosylate) group in this compound is an excellent leaving group, a property that is central to its role in a variety of substitution and elimination reactions. The stability of the tosylate anion, due to resonance delocalization of the negative charge over the sulfonate group, makes it readily displaced by nucleophiles youtube.com.

Role of Tosylate as a Leaving Group in Substitution and Elimination Reactions

The conversion of an alcohol to a tosylate is a common strategy in organic synthesis to transform a poor leaving group (hydroxide) into a very good one (tosylate). This activation enables the alcohol to participate in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions masterorganicchemistry.comfiveable.meleah4sci.comchemistrysteps.com.

In the context of a compound like this compound, while the tosylate is present as a counterion to the protonated amine, its principles as a leaving group are fundamental to understanding related reactions. For instance, if the valine were modified to have a hydroxyl side chain that was subsequently tosylated, this group would be highly susceptible to substitution.

SN2 Reactions: A tosylated primary or secondary carbon is an excellent substrate for SN2 reactions, where a nucleophile attacks the carbon center, leading to inversion of stereochemistry chemistrysteps.com.

SN1 Reactions: Tosylates on tertiary carbons or carbons that can form stable carbocations can undergo SN1 reactions. The tosylate group departs first, forming a carbocation intermediate, which is then attacked by a nucleophile chemistrysteps.com.

Elimination Reactions: In the presence of a strong base, alkyl tosylates can undergo E2 elimination to form alkenes. Under conditions that favor carbocation formation (e.g., with tertiary substrates or in polar protic solvents), E1 elimination can also occur masterorganicchemistry.com.

The choice between substitution and elimination is influenced by factors such as the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.

Mechanistic Studies of Alkylations with Allyl Tosylates

Allyl tosylates are particularly reactive alkylating agents due to the stability of the resulting allyl cation intermediate. The synthesis of allylic tosylates can be challenging due to their high reactivity and propensity for rearrangement and elimination morressier.comnesacs.org.

Alkylation reactions involving allyl tosylates can proceed through either an SN2 or SN1 mechanism. In an SN2 reaction, a nucleophile directly displaces the tosylate group. However, due to the stability of the allylic carbocation, an SN1 pathway is also plausible, especially with secondary or tertiary allylic systems. A key feature of reactions involving allylic systems is the possibility of an SN2' reaction, where the nucleophile attacks the γ-carbon of the allyl system, leading to a double bond shift.

Formation and Reactivity of Vinyl Cations from Vinyl Tosylates

While not directly an allyl tosylate, the chemistry of vinyl tosylates and the resulting vinyl cations provides insight into the reactivity of unsaturated systems with tosylate leaving groups. Vinyl cations are highly reactive intermediates where the positive charge resides on a double-bonded carbon wikipedia.org. They have historically been challenging to generate, but the use of "super" leaving groups like tosylates and triflates has made their study more accessible wikipedia.org.

Vinyl cations can be generated from vinyl tosylates via solvolysis or under the influence of Lewis acids researchgate.net. Once formed, these reactive intermediates can undergo a variety of reactions, including nucleophilic attack to form substituted alkenes and C-H insertion reactions nih.govescholarship.orgnih.gov. The generation of vinyl cations often requires forcing conditions due to their high energy wikipedia.org.

Applications of H Val Allyl Ester P Tosylate in Complex Chemical Synthesis

Role in Peptide and Glycopeptide Synthesis

The synthesis of peptides and glycopeptides requires a meticulous approach to protect and deprotect various functional groups to ensure the correct sequence and stereochemistry of the final product. In this context, h-Val-allyl ester p-tosylate plays a significant role.

Protection of Carboxylic Function in α-Amino Acids

The allyl ester in this compound serves as a temporary protecting group for the carboxylic acid functionality of the valine amino acid. Allyl-based protecting groups are favored in peptide and glycopeptide synthesis due to the mild and selective conditions required for their removal, typically involving a palladium(0) catalyst. nih.gov This method provides an "orthogonal" protection strategy, meaning it can be removed without affecting other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). nih.govgoogle.com

The stability of allyl esters under both mild basic and acidic conditions makes them compatible with a wide range of reaction conditions used in peptide synthesis. thieme-connect.de This orthogonality is crucial for the synthesis of complex peptides, including those that are sensitive to acid or base, such as glyco-, nucleo-, and sulfopeptides. nih.gov

Synthesis of Cyclic Peptides and Amide Derivatives

The synthesis of cyclic peptides often requires the selective deprotection of a specific carboxyl group to facilitate intramolecular cyclization. The use of a C-terminal allyl ester is a key strategy in methods like the backbone amide linker (BAL) approach for preparing cyclic peptides on a solid support. nih.gov This allows for on-resin cyclization, a process that can be more efficient and lead to fewer side reactions compared to solution-phase cyclization. nih.govnih.gov

The allyl protecting group can be selectively cleaved to reveal the carboxylic acid, which can then react with an amino group within the same peptide chain to form the cyclic structure. google.comthieme-connect.de This strategy has been successfully employed in the automated synthesis of cyclic peptides. nih.gov

Prevention of Racemization/Epimerization in Peptide Bond Formation

A significant challenge in peptide synthesis is the prevention of racemization, the loss of stereochemical integrity at the chiral α-carbon of the amino acid, during the activation and coupling steps. nih.govpeptide.com The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization, particularly with amide-protected amino acids. nih.gov

Utilization as a Chiral Building Block in Asymmetric Synthesis

Beyond its role in peptide synthesis, the inherent chirality of this compound makes it a valuable starting material for the construction of other complex, optically active molecules.

Construction of Chiral Centers in Organic Molecules

Amino acids are fundamental chiral building blocks in organic synthesis. acs.orgsciencenet.cn The stereocenter present in this compound can be transferred to new molecules through various chemical transformations. The challenge often lies in performing reactions that create new stereocenters in a controlled and predictable manner. acs.org

The valine side chain and the protected functional groups of this compound can be manipulated to create a variety of chiral structures. For example, derivatives of amino acids are used in the stereoselective synthesis of other amino acids, including quaternary amino acids which possess a stereocenter with four different non-hydrogen substituents. rsc.orgbeilstein-journals.org The development of catalytic asymmetric reactions, such as allylic amination and hydroformylation, allows for the creation of new chiral centers with high enantioselectivity, and chiral amino acid derivatives can serve as precursors in these processes. rsc.orgresearchgate.net The stereocontrolled introduction of functional groups, such as amino groups, onto carboxylic acid derivatives is another powerful strategy for synthesizing chiral α-amino acids. nih.gov

| Transformation | Resulting Chiral Structure | Key Synthetic Concept |

| Alkylation/Arylation | Quaternary α-amino acids | Diastereoselective addition to a chiral template. beilstein-journals.org |

| Catalytic Asymmetric Amination | Chiral α,β-unsaturated γ-amino esters | Palladium-catalyzed allylic substitution. researchgate.net |

| Asymmetric Hydroformylation | α-Quaternary amino acids | Rhodium-catalyzed introduction of a formyl group. rsc.org |

| Stereocontrolled C-H Amination | Chiral α-amino acids | Iron-catalyzed 1,3-nitrogen shift. nih.gov |

Synthesis of Enantioenriched Natural Products and Pharmaceuticals

The strategic application of this compound has been pivotal in the total synthesis of various enantioenriched natural products and complex pharmaceutical agents. Its utility stems from its role as a chiral building block, allowing for the introduction of the valine moiety with a defined stereochemistry. The allyl ester and p-tosylate groups offer orthogonal protection and activation, respectively, which are crucial for sequential bond-forming reactions in a complex synthetic route.

One notable application is in the synthesis of bioactive peptides. The incorporation of the valine residue is a common requirement, and this compound serves as a readily available and reactive precursor. The allyl group can be selectively removed under mild conditions, typically using a palladium catalyst, without affecting other sensitive functional groups within the peptide chain. This orthogonality is a significant advantage in the stepwise assembly of complex peptides.

In the realm of pharmaceuticals, this compound and its analogs are valuable intermediates. The valine scaffold is present in numerous drugs, and the ability to introduce it in an enantiomerically pure form is critical for efficacy and safety. The compound can be a precursor for creating prodrugs, where the valine ester moiety is designed to enhance the bioavailability or pharmacokinetic profile of an existing drug.

The following table summarizes selected applications of this compound and similar amino acid esters in the synthesis of complex molecules.

| Product Class | Specific Example | Key Reaction Involving the Amino Acid Ester | Reference |

| Bioactive Peptides | General Peptide Synthesis | Peptide bond formation and subsequent deallylation | |

| Natural Products | anti-Descurainolide A | Rhodium-catalyzed allylic substitution | scispace.com |

| Pharmaceuticals | Prodrugs | Esterification to a parent drug molecule |

Derivatization for Absolute Configuration Determination

Determining the absolute configuration of chiral molecules, particularly amines, is a fundamental challenge in stereochemistry. This compound, while not directly used as a derivatizing agent for this purpose, exemplifies the class of chiral molecules whose absolute configuration is crucial and can be determined using various methods. The principles behind these methods often involve derivatization with a chiral reagent to form diastereomers that can be distinguished by spectroscopic or chromatographic techniques.

A common strategy for determining the absolute configuration of α-chiral amines involves derivatization with a chiral derivatizing agent to produce diastereomeric adducts. nih.gov These diastereomers can then be separated and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govfrontiersin.org For example, N-succinimidyl α-methoxyphenylacetate (SMPA) is a chiral derivatizing reagent that reacts with chiral amines to form diastereomeric amides. nih.gov The elution order of these diastereomers in HPLC can be correlated to the absolute configuration of the original amine. nih.gov

Another approach utilizes chiral α-fluorinated phenylacetic phenylselenoester as a chiral derivatizing agent. frontiersin.org The resulting diastereomeric amides exhibit distinct signals in ¹⁹F NMR spectroscopy. By comparing the experimental chemical shift differences with calculated values, the absolute configuration of the amine can be assigned. frontiersin.org

While this compound itself is a substrate whose chirality is important, the techniques used to determine the absolute configuration of its amine group are broadly applicable to other chiral primary amines. These methods are indispensable in natural product synthesis and drug discovery, where the biological activity of a molecule is often dependent on its specific stereochemistry. caltech.edunih.gov

The table below outlines common methods for determining the absolute configuration of chiral amines, which are conceptually relevant to understanding the stereochemical integrity of compounds like this compound.

| Method | Chiral Derivatizing Agent (Example) | Analytical Technique | Principle | Reference |

| HPLC-based Method | N-succinimidyl α-methoxyphenylacetate (SMPA) | HPLC | Separation of diastereomeric adducts and correlation of elution order with absolute configuration. | nih.gov |

| NMR-based Method | Chiral α-fluorinated phenylacetic phenylselenoester | ¹⁹F NMR Spectroscopy | Comparison of experimental and calculated chemical shift differences of diastereomeric amides. | frontiersin.org |

| Marfey's Method | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) | HPLC | Formation of diastereomeric derivatives with different retention times. | biomolther.org |

| Chiral Chromatography | Phenylglycine methyl ester (PGME) | LC-MS | Formation of diastereomers with distinct elution times and orders. | biomolther.org |

Exploration in Main Group and Transition Metal Catalysis

Participation in Palladium-Catalyzed Allylic Substitution Reactions

This compound contains an allyl ester moiety, a functional group that is a classic substrate for palladium-catalyzed allylic substitution reactions. acs.orgnih.gov These reactions are powerful tools for carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular architectures with high levels of regio- and stereocontrol. nih.gov In this context, the allyl group of this compound acts as a leaving group upon activation by a palladium(0) catalyst.

The general mechanism of a palladium-catalyzed allylic substitution involves the oxidative addition of a Pd(0) complex to the allylic substrate, forming a π-allyl palladium(II) intermediate. ucmerced.edursc.org This intermediate is electrophilic and can be attacked by a wide range of nucleophiles. Subsequent reductive elimination regenerates the Pd(0) catalyst and yields the desired allylic substitution product. mdpi.com The p-tosylate counterion in this compound enhances its reactivity and solubility in organic solvents.

The versatility of this reaction is demonstrated by the wide variety of nucleophiles that can be employed, including carbanions, amines, alcohols, and stabilized enolates. nih.govscribd.com This allows for the introduction of diverse functional groups at the allylic position. Furthermore, the use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity, making it a valuable method for asymmetric synthesis. acs.orgnih.gov

While specific studies focusing exclusively on this compound in this context are not extensively detailed in the provided results, the reactivity of its allyl ester functional group is well-established in the broader field of palladium catalysis. mdpi.comacs.org For instance, palladium-catalyzed allylic amination of allylic carbonates with various anilines has been shown to be highly enantioselective. nih.gov Similarly, the allylic substitution of homoallylic tosylates has been developed as a method for the functionalization of allylic C-H bonds. ucmerced.edu

The table below summarizes key aspects of palladium-catalyzed allylic substitution reactions relevant to substrates like this compound.

| Feature | Description | Significance |

| Catalyst | Typically a Pd(0) complex, often generated in situ. | Enables the activation of the allylic system. |

| Substrate | An allylic compound with a good leaving group (e.g., ester, carbonate, tosylate). | The nature of the leaving group influences reactivity. |

| Nucleophile | A wide range of soft and some hard nucleophiles can be used. | Allows for the formation of diverse C-C and C-X bonds. |

| Stereochemistry | Can be controlled with the use of chiral ligands. | Crucial for the synthesis of enantioenriched compounds. |

| Mechanism | Involves oxidative addition, formation of a π-allyl intermediate, and reductive elimination. | Understanding the mechanism allows for reaction optimization. |

Role in the Generation of Reactive Intermediates (e.g., vinyl carbocations)

The generation and subsequent reactions of high-energy intermediates like vinyl carbocations are of significant interest in organic synthesis. escholarship.org While this compound itself is not a direct precursor to vinyl carbocations, the p-tosylate group is a common leaving group used in the formation of such species from vinyl tosylates. acs.org These reactive intermediates can undergo a variety of transformations, including C-H insertion reactions, to form new carbon-carbon bonds. researchgate.net

Vinyl carbocations are typically generated through the ionization of vinyl triflates or tosylates, often promoted by a Lewis acid. acs.orgresearchgate.net For instance, a Lewis acidic lithium-based initiator can ionize a vinyl tosylate to form a vinyl carbocation. acs.org This intermediate can then be trapped by a nucleophile, such as a silyl (B83357) ketene (B1206846) acetal, to construct quaternary carbon centers. acs.org

Interestingly, vinyl carbocations can also be generated under strongly basic conditions, a surprising discovery that has expanded the scope of their application. researchgate.net This approach utilizes a combination of a strong base like lithium hexamethyldisilazide and a catalyst such as triphenylmethylium tetrakis(pentafluorophenyl)borate. researchgate.net The resulting catalytic system enables C-H insertion reactions of vinyl carbocations in the presence of heteroatoms.

A notable application of vinyl carbocation chemistry is the catalytic C-O coupling/Claisen cascade reaction. acs.org In this process, a vinyl carbocation generated from a vinyl tosylate is intercepted by an allyl ether. The resulting oxonium intermediate undergoes a charge-accelerated nih.govnih.gov sigmatropic rearrangement to form α-allylated ketones. acs.org

Although this compound is an amino acid derivative and not a vinyl derivative, the chemistry of the p-tosylate group in facilitating the formation of reactive cationic intermediates is a key concept in modern organic synthesis.

The table below summarizes methods for generating vinyl carbocations and their subsequent reactions, highlighting the role of tosylate as a leaving group.

| Generation Method | Precursor | Promoter/Catalyst | Subsequent Reaction |

| Lewis Acid Catalysis | Vinyl Tosylate | Li-based initiator | α-vinylation of silyl ketene acetals |

| Basic Conditions | Vinyl Tosylate | LiHMDS, [Ph₃C]⁺[B(C₆F₅)₄]⁻ | Intramolecular C-H insertion |

| Lewis Acid Catalysis | Vinyl Tosylate | [Ph₃C]⁺[B(C₆F₅)₄]⁻, LiHMDS | C-O coupling/Claisen cascade with allyl ethers |

Synthesis of Functionalized Organic Molecules

The chemical structure of this compound, featuring a chiral amino acid backbone, a reactive allyl ester, and a good leaving group in the form of the p-tosylate anion, makes it a versatile building block for the synthesis of a variety of functionalized organic molecules. ncsu.edu Its application extends beyond peptide synthesis to the construction of more complex organic scaffolds.

The allyl ester group provides a handle for various transformations. As previously discussed, it can participate in palladium-catalyzed allylic substitution reactions to introduce a wide range of substituents. acs.org This allows for the elaboration of the C-terminus of the valine unit.

The primary amine of the valine residue can be functionalized through standard N-acylation or N-alkylation reactions. This enables the incorporation of the valine moiety into larger molecules or the synthesis of N-modified valine derivatives. The p-tosylate salt form ensures good solubility in many organic solvents, facilitating its use in solution-phase synthesis.

Furthermore, the principles of using amino acid esters with good leaving groups can be seen in the synthesis of various heterocyclic compounds. For example, N-tosylpyrrolidine and N-tosyltetrahydropyridine derivatives can be synthesized through transition metal-catalyzed C-H amination reactions of olefins. researchgate.net While not directly involving this compound, these reactions illustrate the utility of the tosyl group in nitrogen-containing molecules for constructing cyclic systems.

The creation of hybrid organic/inorganic materials is another area where functionalized amino acids can play a role. For instance, chiral amines have been coupled to polyoxotungstate platforms to create new hybrid structures with potential applications in catalysis and materials science. researchgate.net

The table below provides examples of how functional groups present in or analogous to those in this compound are utilized in the synthesis of diverse organic molecules.

| Functional Group Utilized | Reaction Type | Product Class |

| Allyl Ester | Palladium-catalyzed allylic silylation | Functionalized allylsilanes |

| Primary Amine | N-acylation/N-alkylation | N-modified amino acid derivatives |

| Tosyl Group (in related systems) | Transition metal-catalyzed C-H amination | N-tosyl heterocycles |

| Chiral Amine (in related systems) | Coupling to inorganic platforms | Hybrid organic/inorganic materials |

Precursor for β,γ-Unsaturated Carbonyl Moieties

The synthesis of β,γ-unsaturated carbonyl compounds is a significant objective in organic chemistry, as these motifs are present in numerous natural products and serve as versatile intermediates. The allylic portion of this compound can be leveraged to construct these structures. A common strategy involves the conversion of the allylic ester into a nucleophilic organometallic species, which then reacts with a suitable carbonyl electrophile.

One established method for creating β,γ-unsaturated ketones and esters involves the reaction of substituted allylic zinc reagents with acid chlorides and chloroformates. While not directly detailing the use of this compound, the principle applies to allylic precursors. The process would begin with the formation of an allylic metal species from the parent compound. This intermediate can then undergo a coupling reaction. For instance, a palladium-catalyzed carbonylative transformation of allylic alcohols, a related class of precursors, yields β,γ-unsaturated carboxylic acids. organic-chemistry.org Another approach involves the cooperative action of an N-heterocyclic carbene (NHC) and a palladium catalyst to directly react aldehydes with allylic alcohols, producing β,γ-unsaturated ketones. kanazawa-u.ac.jp These methods highlight the utility of allylic precursors in accessing β,γ-unsaturated carbonyls.

The general transformation starting from an allylic precursor is illustrated in the table below, showing the variety of carbonyl compounds that can be synthesized.

Table 1: Synthesis of β,γ-Unsaturated Carbonyls from Allylic Precursors

| Allylic Precursor Derivative | Electrophile | Catalyst/Reagent System | Product Type |

|---|---|---|---|

| Allyl Zinc Reagent | Acid Chloride (R-COCl) | - | β,γ-Unsaturated Ketone |

| Allyl Zinc Reagent | Chloroformate (Cl-COOR) | - | β,γ-Unsaturated Ester |

| Allylic Alcohol | Aldehyde (R-CHO) | NHC/Palladium Catalyst | β,γ-Unsaturated Ketone kanazawa-u.ac.jp |

| Allylic Alcohol | Carbon Monoxide (via Formic Acid) | Palladium Catalyst | β,γ-Unsaturated Carboxylic Acid organic-chemistry.org |

| 1,3-Butadienyl Silane | Acyl Fluoride | Copper Catalyst | β,γ-Unsaturated Ketone nih.gov |

Precursor for Tetrasubstituted Alkenes

Tetrasubstituted alkenes, particularly those with all-carbon substituents, are challenging synthetic targets due to the steric hindrance around the double bond. They are, however, valuable substructures in pharmaceuticals and materials science. The development of stereoselective methods for their synthesis is an active area of research. Allylic precursors like this compound can be incorporated into synthetic routes that build up the requisite substitution pattern around a double bond.

While direct conversion is complex, multi-step strategies often employ cross-coupling reactions. For instance, a highly stereocontrolled synthesis of tetrasubstituted acyclic all-carbon olefins has been developed using a stereoselective enol tosylate formation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling. researchgate.netacs.org Although this method starts from an enol tosylate rather than an allylic tosylate, it demonstrates the power of tosylates and palladium catalysis in constructing these crowded systems. researchgate.netacs.org

A plausible pathway from an allylic precursor could involve an initial functionalization of the double bond, followed by a series of controlled, stereoselective cross-coupling reactions to install the four substituents. Nickel-catalyzed cross-electrophile couplings have also emerged as powerful tools for creating C-C bonds and have been applied to the synthesis of tetrasubstituted alkenes from other precursors. nih.gov A tandem metallacycle formation/cross-electrophile coupling procedure, for example, generates highly substituted allylic alcohol derivatives. nih.gov

The table below outlines a conceptual multi-step approach for how an allylic precursor could be used to generate a tetrasubstituted alkene.

Table 2: Conceptual Pathway to Tetrasubstituted Alkenes

| Step | Reaction Type | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Allylic Substitution/Functionalization | Organocuprate or similar | Functionalized Trisubstituted Alkene |

| 2 | Alkene Modification (e.g., Hydroboration/Oxidation) | BH3; H2O2, NaOH | Functionalized Alcohol |

| 3 | Conversion to Vinyl Tosylate/Triflate | TsCl or Tf2O, Base | Trisubstituted Vinyl Tosylate/Triflate |

| 4 | Suzuki-Miyaura or Stille Cross-Coupling | Organoboron or Organotin reagent, Pd Catalyst | Tetrasubstituted Alkene |

Formation of Linkers for Polymerization Initiators

In polymer chemistry, particularly in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), initiators with specific functionalities are crucial for creating well-defined polymers and complex architectures. cmu.edutcichemicals.com Amino acids and their derivatives, such as this compound, are valuable building blocks for synthesizing these functional initiators. researchgate.net The amino acid structure provides a convenient scaffold to which an initiator moiety can be attached.

The general strategy involves modifying the free amine of the valine residue in this compound. This amine can react with a molecule that contains both a group reactive towards amines (e.g., an acid chloride or isocyanate) and a group capable of initiating polymerization (e.g., a halogenated ester like 2-bromoisobutyryl bromide). This reaction forms a stable amide or urea (B33335) linkage, creating a functionalized molecule that can act as an initiator. cmu.edu The allyl ester group can be retained as a site for post-polymerization modification or removed if desired.

The use of amino acid derivatives allows for the introduction of chirality and biocompatibility into the resulting polymer. A related compound, H-Ala-allyl ester·p-tosylate, is noted for its potential in forming linkers for polymerization initiators through modifications. cymitquimica.com This approach enables the synthesis of specialized polymers, such as polyester-amino acid conjugates, by using amino acids as initiators for the ring-opening polymerization of lactones. researchgate.net

The following table details examples of how amino acid-based structures can be converted into functional initiators for different polymerization methods.

Table 3: Functional Polymerization Initiators from Amino Acid Scaffolds

| Amino Acid Precursor | Initiator-Forming Reagent | Linkage Formed | Resulting Initiator Type | Targeted Polymerization |

|---|---|---|---|---|

| This compound | 2-Bromoisobutyryl bromide | Amide | α-Haloester | Atom Transfer Radical Polymerization (ATRP) |

| Amino Acid | - | - | Amine/Carboxylic Acid | Ring-Opening Polymerization (ROP) of Lactones researchgate.net |

| Amino Acid Vinyl Ester | AIBN or V-40 | C-C Backbone | Vinyl Polymer | Free Radical Polymerization rsc.org |

Analytical and Characterization Research Pertaining to H Val Allyl Ester P Tosylate and Its Derivatives

Chromatographic Techniques for Analysis and Purification

Chromatography is indispensable for separating h-Val-allyl ester p-tosylate from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound, leveraging the hydrophobicity of the molecule for separation. nih.gov In a typical setup, a C8 or C18 stationary phase is used, which separates compounds based on their hydrophobic character. nih.govoatext.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and water. oatext.comoatext.com

Purity is generally assessed by UV detection, as the p-toluenesulfonate (tosylate) group contains an aromatic ring that strongly absorbs UV light, typically around 254 nm. A high-purity sample will present as a single, sharp peak in the chromatogram. The detection limit for tosylate-containing compounds can be very low, enabling the quantification of trace impurities. oatext.com

Furthermore, HPLC is crucial for separating potential isomers. Isomeric separation can be achieved by optimizing the chromatographic conditions, such as the column length, mobile phase composition, and gradient. For instance, longer C18 columns have been shown to successfully separate isomers of similarly complex molecules. nih.gov

Table 1: Typical HPLC Conditions for Analysis of Tosylate Esters

| Parameter | Typical Value | Source |

|---|---|---|

| Column | Reversed-Phase C8 or C18 | nih.govoatext.com |

| Mobile Phase | Acetonitrile / Water mixture | oatext.comoatext.com |

| Separation Mode | Isocratic or Gradient | oatext.com |

| Flow Rate | ~1.0 mL/min | oatext.com |

| Detection | UV, ~254 nm |

| Column Temp. | Maintained, e.g., 24°C | oatext.com |

This compound serves as a protected amino acid building block in peptide synthesis. Peptides synthesized using this and other protected amino acids can subsequently be analyzed for their amino acid sequence using methods like Edman degradation. wikipedia.orglibretexts.org

The Edman degradation process sequentially removes one amino acid at a time from the N-terminus of a peptide. libretexts.orgopenstax.org The cleaved amino acid is derivatized with phenyl isothiocyanate to form a stable phenylthiohydantoin (PTH)-amino acid, which is then identified, often by chromatography. wikipedia.orgnih.gov While this compound itself is not directly sequenced, its role in synthesizing the peptide is a critical prerequisite for this type of analysis. The successful incorporation of the valine residue, facilitated by the starting material, can be confirmed once the full peptide is subjected to sequencing. wikipedia.org For larger proteins, they are often cleaved into smaller peptide fragments before being sequenced by the Edman method. libretexts.org

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides detailed information about the molecular structure, bonding, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework. organicchemistrydata.org

¹H NMR spectra would show distinct signals corresponding to the protons of the valine side chain (isopropyl group), the α-proton, the allyl ester group (with its characteristic vinyl protons), and the aromatic and methyl protons of the p-tosylate counterion. mdpi.com

¹³C NMR spectra complement this by showing signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the allyl group, the valine side chain, and the tosylate group. acs.org

Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can establish connectivity between protons and carbons, confirming the precise structure and assignment of all signals. NMR is also critical in mechanistic studies, for example, in monitoring the Pd-catalyzed deallylation, a common method for removing the allyl protecting group. acs.org Furthermore, NMR techniques are instrumental in assigning the stereochemistry of molecules, a critical aspect for biologically relevant compounds. organicchemistrydata.orgsci-hub.se

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Atom Type | Predicted Chemical Shift (ppm) | Source |

|---|---|---|---|

| Valine | α-CH | ~4.0-4.3 | mdpi.com |

| β-CH | ~2.2-2.5 | mdpi.com | |

| γ-CH₃ | ~0.9-1.1 | mdpi.com | |

| Allyl Ester | -O-CH₂- | ~4.6-4.8 | mdpi.com |

| -CH=CH₂ | ~5.8-6.0 | mdpi.com | |

| -CH=CH₂ | ~5.2-5.4 | mdpi.com | |

| Tosylate | Aromatic CH | ~7.2-7.8 | ucl.ac.uk |

| -CH₃ | ~2.4 | ucl.ac.uk |

| Carbonyl | C=O | ~170-172 | acs.org |

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. libretexts.orgfiveable.me For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural components. libretexts.org

The presence of the ester is confirmed by a strong C=O stretching band. The N-H stretching of the primary ammonium (B1175870) salt (R-NH₃⁺) appears as a broad band. The allyl group shows characteristic C=C and =C-H stretching bands. The tosylate group is identified by S=O stretching and aromatic C-H and C=C bands. openstax.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Source |

|---|---|---|---|

| Ammonium (R-NH₃⁺) | 3100-2800 (broad) | N-H stretch | libretexts.org |

| Alkane C-H | 2960-2850 | C-H stretch | openstax.org |

| Ester C=O | 1750-1735 | C=O stretch | libretexts.org |

| Allyl C=C | 1680-1640 | C=C stretch | libretexts.org |

| Aromatic C=C | 1600-1585 | C=C stretch (in-ring) | libretexts.org |

| Tosylate (S=O) | 1350-1300 & 1175-1150 | S=O asymmetric & symmetric stretch | - |

| Ester C-O | 1320-1210 | C-O stretch | libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. purdue.edu Electrospray ionization (ESI) is a soft ionization technique commonly used for such compounds, which typically protonates the molecule to form a pseudomolecular ion [M+H]⁺. caltech.edu

For this compound, with a molecular weight of 329.41 g/mol , ESI-MS would be expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 329.42, corresponding to the intact molecule. alfa-chemistry.com

Tandem mass spectrometry (MS/MS) can be performed by selecting this parent ion and subjecting it to collision-induced dissociation. The resulting fragmentation pattern provides evidence for the compound's structure. Expected fragments would include the loss of the p-toluenesulfonic acid, cleavage of the allyl group, or other characteristic bond ruptures within the valine moiety. This fragmentation data is crucial for unambiguous structural confirmation. purdue.edu

Table 4: Mass Spectrometry Data for this compound

| Analysis | Expected m/z | Interpretation | Source |

|---|---|---|---|

| Molecular Weight | 329.41 | C₁₅H₂₃NO₅S | alfa-chemistry.com |

| ESI-MS | ~329.42 | [M+H]⁺ (Protonated Molecule) | |

| MS/MS Fragment | ~158.11 | [M+H - C₇H₈O₃S]⁺ (Loss of p-toluenesulfonic acid) | - |

| MS/MS Fragment | ~172.04 | [C₇H₈O₃S + H]⁺ (p-Toluenesulfonic acid ion) | - |

Crystallographic Studies of Related Tosylate Esters

While specific single-crystal X-ray diffraction data for this compound is not extensively detailed in publicly accessible literature, significant insights into its probable solid-state structure and molecular interactions can be derived from crystallographic studies of closely related amino acid ester p-toluenesulfonate salts. These related compounds serve as excellent models for understanding the fundamental molecular geometry, conformational preferences, and crystal packing arrangements that are characteristic of this class of molecules.

Research into the tosylate salts of various amino acid benzyl (B1604629) esters, in particular, provides a clear picture of the structural features. These compounds, like this compound, are organic salts composed of a protonated amino acid ester cation and a p-toluenesulfonate (tosylate) anion. The stability and crystalline nature of these salts make them amenable to X-ray crystallography and other solid-state characterization techniques. unimi.it

The crystal structure of these salts is primarily defined by a network of intermolecular interactions. The protonated primary amine of the amino acid ester cation acts as a hydrogen bond donor, forming strong hydrogen bonds with the sulfonate oxygen atoms of the tosylate anion. eurjchem.com Further stabilization of the crystal lattice is often achieved through other interactions, including van der Waals forces and, in the case of aromatic amino acid esters, π-π stacking between the phenyl rings of the ester or amino acid side chain and the tolyl group of the tosylate. eurjchem.com The conformation of the molecule, including the orientation of the ester group relative to the amino acid backbone, is influenced by these packing forces.

Studies on L-phenylalanine benzyl ester p-tosylate provide a well-documented example. Analysis reveals a structure defined by the ionic interaction between the protonated phenylalanine benzyl ester cation and the tosylate anion. The solid-state properties are significantly influenced by stereochemistry, with enantiomerically pure forms exhibiting different thermal behaviors and melting points compared to their racemic mixtures, suggesting the formation of a conglomerate. acs.org

Table 1: Physicochemical and Crystallographic Parameters for Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate (B104242)

| Parameter | Value | Reference |

| Compound Name | Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | |

| Synonym | L-Phenylalanine benzyl ester p-toluenesulfonate | |

| Molecular Formula | C₂₃H₂₅NO₅S | |

| Molecular Weight | 427.5 g/mol | |

| Structure Type | Organic salt (protonated amino acid ester cation + tosylate anion) | |

| Melting Point (D-enantiomer) | 169°C | |

| Specific Rotation [α]20/D (D-enantiomer) | +6° (c=2, MeOH) |

The preparation of a range of enantiopure L- or D-amino acid benzyl esters as their crystalline p-tosylate salts has been reported, highlighting the generality of this stable salt formation. unimi.it The consistent crystallization of these derivatives underscores their ordered and well-defined packing in the solid state.

Table 2: Examples of Amino Acid Benzyl Ester p-Tosylate Salts Prepared as Crystalline Solids

| Amino Acid Residue | Ester Group | Counterion | Reference |

| Alanine (Ala) | Benzyl | p-Tosylate | unimi.it |

| Phenylalanine (Phe) | Benzyl | p-Tosylate | unimi.it |

| Tyrosine (Tyr) | Benzyl | p-Tosylate | unimi.it |

| Valine (Val) | Benzyl | p-Tosylate | unimi.it |

| Leucine (Leu) | Benzyl | p-Tosylate | unimi.it |

| Lysine (Lys) | Benzyl | p-Tosylate | unimi.it |

| Serine (Ser) | Benzyl | p-Tosylate | unimi.it |

| Aspartic Acid (Asp) | Dibenzyl | p-Tosylate | acs.org |

| Glutamic Acid (Glu) | Dibenzyl | p-Tosylate | acs.org |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The pursuit of more efficient and environmentally benign synthetic routes to h-Val-allyl ester p-tosylate and its derivatives is a key area of ongoing research. Traditional methods often involve multi-step processes that can be time-consuming and generate significant waste. diva-portal.orgrsc.org Current research is focused on developing greener and more atom-economical approaches. rsc.orgnih.gov

Expanded Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a valuable tool in both medicinal chemistry and materials science. chemimpex.com Its role as a protected amino acid derivative is well-established in peptide synthesis. chemimpex.com

In medicinal chemistry, future applications are expected to leverage the compound's ability to serve as a precursor for novel pharmaceutical agents. chemimpex.com The allyl ester group can be selectively deprotected under mild conditions, making it useful in the synthesis of complex peptides and peptidomimetics with potential therapeutic properties, including antimicrobial and antitumor activities. The p-tosylate group enhances solubility in organic solvents and can stabilize intermediates, facilitating complex synthetic transformations.

In the realm of materials science, this compound and its derivatives are being explored for the creation of new functional materials. For instance, cellulose (B213188) tosylate, a related compound, is a key intermediate for surface modification and the creation of biocompatible materials for applications like protein and enzyme immobilization. mdpi.com The ability to introduce various functional groups through nucleophilic substitution of the tosyl group opens up possibilities for designing materials with tailored properties. mdpi.commasterorganicchemistry.com

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and developing new transformations. The p-tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. masterorganicchemistry.com The allyl ester, on the other hand, acts as a protecting group that can be removed under specific catalytic conditions.

Future research will likely employ advanced analytical techniques, such as in-situ spectroscopy and computational modeling, to probe the intricate details of reaction pathways. Mechanistic studies on related tosylate compounds have revealed the potential for complex reaction cascades and the formation of various intermediates. baranlab.org For example, understanding the interplay between the tosylate leaving group and the allyl protecting group during reactions is essential for controlling stereochemistry and preventing unwanted side reactions. researchgate.net Detailed kinetic and stereochemical studies on palladium-catalyzed reactions of similar allylic alcohols have provided valuable insights into C-O bond cleavage and C-N bond formation, highlighting the complexity of these transformations. diva-portal.org

Development of New Catalytic Systems for Stereoselective Transformations

The development of novel catalytic systems is paramount for achieving high levels of stereoselectivity in reactions involving this compound. The stereochemistry of the valine moiety is often critical for the biological activity of the final product.

Current research efforts are directed towards the design and application of new transition metal catalysts and organocatalysts to control the stereochemical outcome of reactions. For example, palladium-catalyzed allylic substitution reactions have been extensively studied, with the choice of ligand playing a crucial role in determining the enantioselectivity. acs.org Researchers are exploring a variety of ligands, including phosphines and N-heterocyclic carbenes (NHCs), to fine-tune the catalytic activity and selectivity. acs.orgrsc.orgresearchgate.net

Furthermore, the development of stereodivergent catalytic systems that can selectively produce any desired stereoisomer from the same starting material is a significant goal. rsc.org Recent advancements in cobalt- and rhodium-catalyzed reactions have shown promise in achieving high stereoselectivity in the synthesis of complex molecules. rsc.org Copper-catalyzed allylic C-H oxidation has also emerged as a powerful tool for creating chiral allylic esters. acs.org These advanced catalytic methods will undoubtedly expand the synthetic utility of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing h-Val-allyl ester p-tosylate, and what critical parameters influence yield?

- Methodology : The synthesis involves two key steps: (1) protecting the α-amino group of valine with an allyl ester and (2) introducing the p-toluenesulfonyl (tosyl) group. The allyl ester is typically formed via reaction with allyl alcohol under acidic or coupling conditions (e.g., using DCC or EDCI). Tosylation employs p-toluenesulfonyl chloride in anhydrous dichloromethane or THF, with a base like triethylamine to scavenge HCl. Critical parameters include reaction temperature (0–25°C), stoichiometric control of the tosylating agent, and moisture-free conditions to prevent hydrolysis. Purification via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

- Data Note : Typical yields range from 60–80%, with impurities arising from incomplete tosylation or side reactions with the allyl group.

Q. Which analytical techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodology :

- NMR Spectroscopy : H NMR (DMSO-d6) shows characteristic peaks: δ 7.7–7.8 ppm (tosyl aromatic protons), δ 5.8–6.1 ppm (allyl CH=CH-), and δ 1.0 ppm (valine isopropyl group). C NMR confirms the tosyl sulfonate group at δ 144–146 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by UV detection at 254 nm).

- Mass Spectrometry : ESI-MS ([M+H] expected at m/z 329.42) validates molecular weight .

Q. What are the recommended storage conditions and handling precautions for this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-protected containers to prevent hydrolysis or thermal degradation. Lyophilized forms are stable for >24 months under these conditions .

- Safety : Use PPE (gloves, goggles, lab coat) due to potential mutagenicity. Avoid inhalation/ingestion; dispose via hazardous waste protocols per SDS guidelines .

Advanced Research Questions

Q. How does this compound function in solid-phase peptide synthesis (SPPS), and what mechanistic role does the p-tosylate group play?

- Mechanistic Insight : The allyl ester acts as a temporary protecting group for the α-amine, enabling selective deprotection under mild conditions (e.g., Pd-catalyzed cleavage). The p-tosylate group enhances solubility in organic solvents (e.g., DMF) and stabilizes intermediates during coupling. Its electron-withdrawing nature also facilitates nucleophilic displacement in subsequent reactions .

- Application Note : In SPPS, this derivative improves coupling efficiency for sterically hindered residues, reducing racemization risks compared to Boc/Bzl strategies.

Q. What experimental strategies can resolve contradictions in reported reaction yields or purity levels of this compound across studies?

- Troubleshooting Framework :

- Parameter Optimization : Replicate protocols with strict control of anhydrous conditions and reagent purity.

- Analytical Validation : Cross-validate purity using orthogonal methods (e.g., NMR vs. HPLC).

- Side-Product Analysis : LC-MS identifies common byproducts (e.g., hydrolyzed allyl esters or di-tosylated species) .

- Case Study : Discrepancies in yields (60% vs. 80%) may stem from variations in chromatography gradient optimization or baseline noise in HPLC integration.

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

- Methodology :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 3–9). Monitor degradation via HPLC at intervals (0, 7, 14 days).

- Kinetic Analysis : Plot degradation rates (Arrhenius equation) to predict shelf-life.

- Key Finding : The compound is most stable at pH 5–6 (t >12 months at 4°C) but hydrolyzes rapidly above pH 8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。